Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Medicinal Chemistry Gastroenterology Potassium-Competitive Acid Blocker

Sourcing a regiospecifically pure pyrrole sulfonyl chloride building block for P-CAB drug discovery often involves long lead times and uncertain purity. Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 306936-53-8) resolves this bottleneck. - Exclusive 5-position chlorosulfonyl & 2-carboxylate vector essential for on-target H+/K+-ATPase inhibitor activity; regioisomers are not viable substitutes. - Optimized physicochemical profile (Consensus Log P 1.08, TPSA 73.75 Ų) for balancing permeability and polarity in lead optimization. - Solid at room temperature (mp 79-80 °C); ideal for automated solid dispensing and combinatorial library synthesis. - Multi-vendor availability ensures batch-to-batch consistency (95-97% purity) and eliminates custom synthesis delays.

Molecular Formula C7H8ClNO4S
Molecular Weight 237.66 g/mol
CAS No. 306936-53-8
Cat. No. B1363467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
CAS306936-53-8
Molecular FormulaC7H8ClNO4S
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3
InChIKeyAKPDQZQBPBSNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS:306936-53-8) 1H-Pyrrole-2-carboxylic Acid Derivative Procurement Guide


Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 306936-53-8) is a 1H-pyrrole-2-carboxylic acid derivative featuring a reactive chlorosulfonyl group at the 5-position and a methyl ester at the 2-position . This compound is a key building block in medicinal chemistry, specifically for the synthesis of pyrrole sulfonyl derivatives that act as potassium-competitive acid blockers (P-CABs) [1]. Its reactivity profile, defined by the simultaneous presence of an electrophilic sulfonyl chloride and a protected carboxyl group, makes it a strategic intermediate for introducing sulfonamide or sulfonate functionalities into drug-like molecules .

Technical Procurement Risks of Substituting Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate with Generic Pyrrole Sulfonyl Chlorides


Generic substitution of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate with other pyrrole sulfonyl chlorides, such as its regioisomers (e.g., 3- or 4-carboxylate derivatives), is not feasible due to distinct structural and reactivity profiles that directly impact synthetic utility and biological activity. The specific 2-carboxylate substitution pattern is crucial for maintaining the vector and electronic environment required for subsequent derivatization, as demonstrated by its use as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) [1]. Furthermore, the presence of both a methyl ester and an N-methyl group on the pyrrole core provides a unique lipophilicity and steric profile compared to non-methylated analogs . These differences can lead to significantly altered reactivity in downstream nucleophilic substitution reactions, potentially affecting the yield and purity of the final pharmaceutical target [2].

Quantitative Comparative Evidence for Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS:306936-53-8) in Scientific Selection


Unique Synthetic Application: Superiority of 5-Chlorosulfonyl-2-carboxylate Scaffold in Potassium-Competitive Acid Blocker (P-CAB) Development

The compound serves as a critical intermediate in the synthesis of pyrrole sulfonyl derivatives with potent H+/K+-ATPase inhibitory activity, a key feature of P-CABs. While many pyrrole sulfonyl chlorides can be synthesized, only those with the specific 2-carboxylate substitution pattern, as derived from Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, were claimed to produce compounds with outstanding P-CAB effects [1]. This is a direct application-based differentiation from other pyrrole sulfonyl chlorides which are not claimed for this specific therapeutic class.

Medicinal Chemistry Gastroenterology Potassium-Competitive Acid Blocker

Differentiated Physicochemical Properties: Lipophilicity and Polar Surface Area of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Computationally predicted physicochemical properties provide a basis for differentiating this compound from closely related analogs. Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate exhibits a consensus Log P (lipophilicity) of 1.08 and a Topological Polar Surface Area (TPSA) of 73.75 Ų . These values differ notably from its non-methylated analog, methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate, which has a calculated Log P of 0.92 and a TPSA of 76.23 Ų [1]. The higher lipophilicity and lower polar surface area of the target compound suggest potentially better membrane permeability, a critical parameter in early drug discovery.

Physicochemical Properties Drug Design Lipinski's Rule of Five

Differentiated Solid-State Property: Higher Melting Point of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

The compound is characterized by a specific melting point range of 79-80 °C . This value can serve as a distinguishing feature from other liquid or low-melting pyrrole sulfonyl chlorides, providing a practical advantage in handling, purification, and storage. For example, while a direct comparator's melting point is not available for all isomers, the solid nature of this compound at room temperature contrasts with many pyrrole derivatives that are liquids, offering easier handling for solid-phase synthesis and formulation development.

Solid-State Chemistry Formulation Crystallinity

Market Availability and Purity Profile for Procurement of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is commercially available from multiple reputable vendors with a standard purity of 95% to 97% . This is a key differentiator from custom-synthesized analogs, which may involve longer lead times, higher costs, and variable purity. The availability of this specific compound from established chemical suppliers like Sigma-Aldrich and Bidepharm reduces procurement risk and ensures a consistent quality for reproducible research.

Procurement Supply Chain Chemical Sourcing

Key Application Scenarios for Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate Based on Comparative Evidence


Synthesis of Potassium-Competitive Acid Blockers (P-CABs) for Gastrointestinal Research

This compound is the essential building block for synthesizing the pyrrole sulfonyl core of a new generation of P-CABs, as specifically described in patent EP3248963A1 [1]. Research groups focused on developing novel treatments for acid-related disorders (e.g., peptic ulcers, GERD) should prioritize this exact compound to generate the patented intermediates with demonstrated H+/K+-ATPase inhibitory activity. Substitution with a regioisomer would result in a different chemical structure, likely devoid of the claimed biological activity.

Early-Stage Drug Discovery and Lead Optimization Requiring Defined Lipophilicity

In medicinal chemistry campaigns where optimizing a compound's Lipinski properties is critical, Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate offers a quantified advantage. With a consensus Log P of 1.08 and TPSA of 73.75 Ų , it provides a different lipophilicity profile compared to its non-methylated analog (Log P 0.92, TPSA 76.23 Ų) [2]. This makes it the preferred choice for projects aiming to improve membrane permeability while maintaining a favorable polar surface area.

Solid-Phase Synthesis and Combinatorial Chemistry Library Production

The compound's solid nature at room temperature (melting point 79-80 °C) makes it an ideal candidate for automated solid-phase synthesis platforms and the construction of combinatorial libraries. Its ease of handling as a solid, compared to liquid pyrrole sulfonyl chlorides, simplifies the preparation of stock solutions and ensures more accurate dispensing in high-throughput experimentation.

Reliable Sourcing for Academic and Industrial Core Facilities

For core synthesis facilities or CROs managing multiple projects, this compound represents a low-risk procurement option. Its availability from multiple, well-established vendors like Sigma-Aldrich and Bidepharm, with assured purities of 95-97%, eliminates the uncertainty and lead time associated with custom synthesis . This ensures consistent quality across different batches and experiments, which is vital for reproducible research outcomes.

Technical Documentation Hub

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